Gambieric acid A

描述

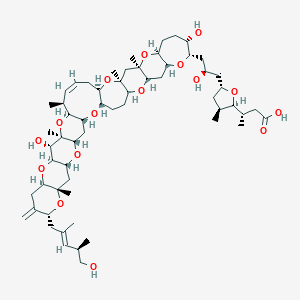

Gambieric Acid A (GAA) is a marine polycyclic ether natural product isolated from the dinoflagellate Gambierdiscus toxicus, a primary causative organism of ciguatera poisoning . Its complex structure comprises nine continuous trans-fused ether rings and an isolated tetrahydrofuran ring, with a molecular formula of C${66}$H${102}$O$_{19}$ . GAA exhibits exceptional antifungal activity, showing potency 2,000-fold greater than amphotericin B against Aspergillus niger at 10 ng/disk . toxicus .

toxicus . Despite its bioactivity, GAA’s natural scarcity and structural complexity have hindered extensive pharmacological studies .

科学研究应用

Antifungal Activity

Gambieric acid A exhibits remarkable antifungal properties , particularly against Aspergillus niger. Studies indicate that its antifungal potency is approximately 2000 times greater than that of amphotericin B , a widely used antifungal agent . This high efficacy positions this compound as a promising candidate for developing new antifungal therapies, especially in an era of increasing resistance to conventional antifungal drugs.

Structure-Activity Relationship Studies

Research on this compound has led to extensive investigations into its structure-activity relationships (SAR). The total synthesis of this compound has facilitated the creation of analogs that help elucidate the molecular features responsible for its biological activity. For instance, studies have demonstrated that modifications in the molecular structure can significantly influence its antifungal and antiproliferative activities .

Table 1: Structure-Activity Relationships of this compound

| Modification | Effect on Activity | Reference |

|---|---|---|

| C9 and C11 stereogenic centers | Altered potency against Aspergillus niger | |

| Ring modifications | Impact on cytotoxicity in cancer cell lines |

Potential Therapeutic Applications

Beyond its antifungal properties, this compound is being explored for broader therapeutic applications. Its unique chemical structure and biological activity suggest potential roles in treating various conditions:

- Cancer : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration into its mechanisms and efficacy as an anticancer agent .

- Growth Regulation : There is evidence suggesting that this compound could act as an endogenous growth-regulating factor for Gambierdiscus toxicus, indicating a role in ecological interactions and possibly therapeutic applications related to growth modulation .

Synthetic Studies and Challenges

The complexity of this compound's structure has posed significant challenges for synthetic chemists. Recent advancements have led to successful total syntheses, which not only provide access to this compound but also enable the exploration of its derivatives . These synthetic approaches often involve sophisticated techniques such as Suzuki-Miyaura coupling and ring-closing metathesis, highlighting the intricate nature of producing this compound in the laboratory.

Case Studies

Several case studies illustrate the applications and research surrounding this compound:

- Total Synthesis and Biological Evaluation : In a landmark study, researchers achieved the first total synthesis of this compound, followed by comprehensive biological evaluations that confirmed its potent antifungal activity. This work laid the groundwork for future SAR studies and potential therapeutic applications .

- Antifungal Efficacy Against Drug-Resistant Strains : Investigations into the efficacy of this compound against drug-resistant fungal strains have shown promising results, suggesting it could be developed into a novel treatment option for resistant infections .

常见问题

Basic Research Questions

Q. How is Gambieric Acid A isolated and characterized from its natural source?

this compound is primarily isolated from the dinoflagellate Gambierdiscus toxicus. The process involves:

- Extraction : Using organic solvents (e.g., methanol) to lyse algal cells, followed by liquid-liquid partitioning.

- Purification : Column chromatography (e.g., silica gel, HPLC) to separate compounds based on polarity.

- Structural Elucidation : NMR (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HRMS) to confirm the planar structure and stereochemistry .

- Bioactivity Screening : Antifungal assays (e.g., Candida albicans inhibition) to validate biological relevance .

Key Data :

| Isolation Step | Method | Yield | Reference |

|---|---|---|---|

| Extraction | Methanol extraction | 0.2% (dry weight) | |

| Purification | Reverse-phase HPLC | 95% purity |

Q. What experimental strategies are used to determine the stereochemistry of this compound’s oxepane rings?

The complex stereochemistry of its ten cyclic ether rings (including seven-membered oxepanes) is resolved via:

- X-ray Crystallography : For unambiguous assignment of absolute configuration in crystalline derivatives.

- Comparative NMR Analysis : Leveraging coupling constants (J values) and NOESY correlations to infer spatial arrangements.

- Synthetic Analogues : Comparing spectral data of natural isolates with synthesized fragments (e.g., E-ring oxepane intermediates) .

Q. How are bioactivity assays for this compound designed to evaluate antifungal properties?

Standard methodologies include:

- MIC (Minimum Inhibitory Concentration) Tests : Using fungal strains (e.g., Aspergillus fumigatus) in microplate assays with serial dilutions of this compound.

- Time-Kill Kinetics : Monitoring fungal growth inhibition over 24–72 hours.

- Control Experiments : Comparing with known antifungals (e.g., amphotericin B) to assess potency .

Advanced Research Questions

Q. What are the key challenges in synthesizing this compound’s oxepane rings, and how are they addressed?

Synthetic hurdles include:

- Oxepane Ring Construction :

-

Yamaguchi Lactonization : Efficient for E-ring formation (82% yield over three steps) but limited for larger rings .

-

Ring-Closing Metathesis (RCM) : Grubbs catalyst enables nine-membered F-ring synthesis but requires precise olefin geometry .

-

Oxidative Lactonization : TEMPO/PIDA-mediated cyclization for B-ring oxepanes .

- Stereochemical Control : Chiral auxiliaries and asymmetric epoxidation (Shi catalyst) ensure correct configurations .

Comparison of Synthetic Methods :

Ring Method Yield Limitations Reference E Yamaguchi 82% Limited scalability F RCM 60% Sensitivity to olefin strain B Oxidative lactonization 75% Requires TEMPO/PIDA

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., variable MIC values across studies) arise from:

- Strain Variability : Use standardized fungal strains (e.g., ATCC collections).

- Assay Conditions : Control pH, temperature, and solvent (DMSO vs. ethanol).

- Data Normalization : Report activities relative to internal controls (e.g., % inhibition vs. IC₅₀).

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational tools are employed to predict this compound’s molecular interactions?

Advanced methodologies include:

- Molecular Docking (AutoDock, Glide) : Simulate binding to fungal cytochrome P450 targets.

- MD Simulations (AMBER, GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Models : Correlate structural features (e.g., ether ring topology) with bioactivity .

Q. How do researchers validate the biosynthetic pathways of this compound in Gambierdiscus toxicus?

Strategies involve:

- Isotopic Labeling : Feed ¹³C-acetate to cultures and track incorporation via NMR.

- Gene Cluster Analysis : Use genomic mining (e.g., antiSMASH) to identify polyketide synthase (PKS) genes.

- Enzyme Knockouts : CRISPR/Cas9 disruption of candidate genes to observe pathway interruptions .

Q. Methodological Guidance

- For Structural Revisions : Cross-validate NMR data with synthetic fragments to avoid misassignments .

- For Reproducibility : Document solvent purity, temperature gradients, and catalyst batches in synthetic protocols .

- For Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing spectral data .

相似化合物的比较

Gambieric Acid A belongs to a family of four congeners: Gambieric Acids A–D . These compounds share a core polycyclic ether skeleton but differ in functional groups and substituents, influencing their biological activity, distribution, and detectability.

Structural and Functional Differences

Key Structural Insights :

- Gambieric Acids A and B contain 3-methylhemiglutarate esters, whereas C and D feature carboxylic acid functionalities, altering their polarity and solubility .

- The methyl group at C-44 in Gambieric Acid B and D may influence binding affinity to fungal targets .

Analytical Detection

- LC-MS/MS is the primary method for differentiation. Gambieric Acids C and D co-elute on C18 columns (retention times: 8.895 min and 8.928 min, respectively) but are distinguishable via MRM transitions .

- This compound is confirmed using ion transitions (e.g., [M+H]$^+$ → m/z 803, 109) and comparison with reference materials .

准备方法

Total Synthesis Approaches to Gambieric Acid A

Initial Synthetic Efforts and Structural Reassignment

Early synthetic work on GAA focused on resolving ambiguities in its stereochemical assignment. Initial structural proposals based on nuclear Overhauser effect (NOE) correlations and chiral high-performance liquid chromatography (HPLC) analyses suggested a specific configuration for the polycyclic ether domain . However, synthetic studies by Fuwa, Sasaki, and colleagues revealed inconsistencies in the relative stereochemistry at the C9 and C11 positions . Through the synthesis of A/B-ring model compounds, the team demonstrated that the original stereochemical assignment required revision, prompting a comprehensive reassessment of GAA's architecture .

Convergent Assembly via Suzuki–Miyaura Coupling

The first total synthesis of (+)-gambieric acid A, reported in 2013, employed a convergent strategy involving two key fragments: the A/BCD-ring (2 ) and F′GHIJ-ring (3 ) systems . Critical steps included:

-

Suzuki–Miyaura Coupling : The A/BCD- and F′GHIJ-ring fragments were joined using a palladium-catalyzed cross-coupling reaction, forming the endocyclic enol ether 4 .

-

Ring-Closing Metathesis (RCM) : A Grubbs second-generation catalyst facilitated the formation of the nine-membered F-ring, completing the nonacyclic core (5 ) .

-

Peripheral Functionalization : Late-stage modifications introduced the C34 methyl group and C44–C47 side chain, finalizing the structure of GAA .

This 62-step synthesis achieved an overall yield of 0.8%, establishing the absolute configuration of GAA and enabling biological evaluation .

Key Chemical Transformations in this compound Synthesis

Oxiranyl Anion Coupling for C-Ring Construction

A pivotal advancement in fragment synthesis involved the use of oxiranyl anion chemistry to construct the C-ring. As detailed in the 2015 concise synthesis :

-

Epoxy Sulfone Coupling : Treatment of triflate 11 with an oxiranyl anion generated from epoxy sulfone 12 yielded coupling product 25 (95% yield) .

-

6-Endo Cyclization : Acid-mediated cleavage of the triethylsilyl (TES) ether in 25 triggered spontaneous cyclization, forming the A/BC-ring tricycle 13 (76% yield from 24 ) .

This method reduced the synthetic steps for C-ring formation from 19 to 4, significantly improving efficiency .

Oxidative Lactonization and Palladium-Catalyzed Functionalization

The D-ring was constructed through a sequence involving:

-

Oxidative Lactonization : TEMPO-mediated oxidation of diol 27 produced lactone 14 (92% yield) .

-

Stille Coupling : Palladium-catalyzed cross-coupling of enol phosphate 28 with vinyl stannane 29 yielded diene 15 (85% yield) .

-

Epoxidation and Reduction : Chemoselective epoxidation of 15 with dimethyldioxirane (DMDO), followed by stereoselective reduction, completed the D-ring .

Stereochemical Considerations and Corrections

Reassignment of C9 and C11 Stereochemistry

Synthetic studies on A/B-ring model compounds revealed discrepancies in the originally proposed stereochemistry. Key evidence included:

-

NOE Correlations : Revised NOE data for synthetic intermediates contradicted earlier assignments .

-

Comparative NMR Analysis : Synthetic model compounds exhibited distinct H and C NMR profiles compared to degradation products of natural GAA .

These findings necessitated a revision of the C9 and C11 configurations, underscoring the importance of total synthesis in resolving structural ambiguities .

Advancements in Synthetic Efficiency

Step Economy in Fragment Synthesis

The 2015 synthesis of the A/BCD-ring fragment (2 ) demonstrated remarkable improvements in step economy :

| Synthetic Component | Previous Steps (2012) | Improved Steps (2015) |

|---|---|---|

| C-Ring Construction | 19 steps | 4 steps |

| D-Ring Elaboration | 22 steps | 11 steps |

This reduction was achieved through streamlined strategies, including oxiranyl anion coupling and oxidative lactonization .

Protecting Group Minimization

The concise synthesis minimized protecting group manipulations by:

-

Late-Stage Silylation : Introducing triethylsilyl (TES) groups only when necessary for regioselective reactions .

-

Convergent Functionalization : Combining multiple transformations (e.g., oxidation and cyclization) into single steps .

Biological Evaluation of Synthetic this compound

Synthetic GAA exhibited potent antifungal activity against Aspergillus niger (MIC = 0.37 μM), comparable to natural isolates . Structure–activity relationship (SAR) studies revealed:

属性

CAS 编号 |

138434-64-7 |

|---|---|

分子式 |

C59H92O16 |

分子量 |

1057.3 g/mol |

IUPAC 名称 |

(3S)-3-[(2R,3S,5R)-5-[(2R)-3-[(1S,3R,5S,7R,9S,11R,14R,16S,17S,18R,20S,21S,22Z,25R,27S,29R,31S,34S,35S,37R,39S,41R)-17,34-dihydroxy-11-[(E,4R)-5-hydroxy-2,4-dimethylpent-2-enyl]-9,18,21,27,29-pentamethyl-12-methylidene-2,6,10,15,19,26,30,36,40-nonaoxanonacyclo[23.18.0.03,20.05,18.07,16.09,14.027,41.029,39.031,37]tritetracont-22-en-35-yl]-2-hydroxypropyl]-3-methyloxolan-2-yl]butanoic acid |

InChI |

InChI=1S/C59H92O16/c1-30(18-31(2)28-60)19-42-33(4)21-48-56(7,74-42)27-46-54(71-48)55(65)59(10)50(69-46)26-45-53(75-59)32(3)12-11-13-40-39(67-45)16-17-47-57(8,72-40)29-58(9)49(70-47)25-44-41(73-58)15-14-38(62)43(68-44)24-36(61)23-37-20-34(5)52(66-37)35(6)22-51(63)64/h11-12,18,31-32,34-50,52-55,60-62,65H,4,13-17,19-29H2,1-3,5-10H3,(H,63,64)/b12-11-,30-18+/t31-,32+,34+,35+,36-,37-,38+,39+,40-,41+,42-,43+,44-,45-,46-,47-,48-,49+,50+,52-,53+,54-,55+,56+,57+,58-,59+/m1/s1 |

InChI 键 |

MSZMCMVREIGRAG-PXDMALBISA-N |

SMILES |

CC1CC(OC1C(C)CC(=O)O)CC(CC2C(CCC3C(O2)CC4C(O3)(CC5(C(O4)CCC6C(O5)CC=CC(C7C(O6)CC8C(O7)(C(C9C(O8)CC1(C(O9)CC(=C)C(O1)CC(=CC(C)CO)C)C)O)C)C)C)C)O)O |

手性 SMILES |

C[C@H]1C[C@@H](O[C@H]1[C@@H](C)CC(=O)O)C[C@H](C[C@H]2[C@H](CC[C@H]3[C@H](O2)C[C@H]4[C@](O3)(C[C@]5([C@H](O4)CC[C@H]6[C@H](O5)C/C=C\[C@@H]([C@H]7[C@H](O6)C[C@H]8[C@](O7)([C@H]([C@H]9[C@H](O8)C[C@]1([C@H](O9)CC(=C)[C@H](O1)C/C(=C/[C@@H](C)CO)/C)C)O)C)C)C)C)O)O |

规范 SMILES |

CC1CC(OC1C(C)CC(=O)O)CC(CC2C(CCC3C(O2)CC4C(O3)(CC5(C(O4)CCC6C(O5)CC=CC(C7C(O6)CC8C(O7)(C(C9C(O8)CC1(C(O9)CC(=C)C(O1)CC(=CC(C)CO)C)C)O)C)C)C)C)O)O |

同义词 |

Gambieric acid A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。